molecular formula C9H10INO4 B1402956 3-Iodo-2,5,6-trimethoxyisonicotinaldehyde CAS No. 1383788-27-9

3-Iodo-2,5,6-trimethoxyisonicotinaldehyde

Cat. No. B1402956
M. Wt: 323.08 g/mol
InChI Key: IQNXSIWIOKWLLH-UHFFFAOYSA-N
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Description

3-Iodo-2,5,6-trimethoxyisonicotinaldehyde is a chemical compound with the empirical formula C9H10INO4 and a molecular weight of 323.08 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string for 3-Iodo-2,5,6-trimethoxyisonicotinaldehyde is COc1nc (OC)c (OC)c (C=O)c1I . This indicates that the compound contains a pyridine ring with iodine, carbonyl, and methoxy groups attached.


Physical And Chemical Properties Analysis

3-Iodo-2,5,6-trimethoxyisonicotinaldehyde is a solid compound . More detailed physical and chemical properties are not available at this time.

Scientific Research Applications

Catalytic Applications in Organic Synthesis

A study by Wei et al. (2004) describes the MgI2-catalyzed halo aldol reaction, which is a practical approach to synthesizing (E)-β-iodovinyl-β′-hydroxyketones. This method involves reacting trimethylsilyl iodide (TMS-I) with α,β-unsaturated ketones to produce 1-iodo-3-siloxy-1,3-butadienes, which are then reacted with aldehydes using magnesium iodide as the catalyst. This reaction showcases excellent geometric selectivity and good chemical yields, highlighting the utility of iodine in facilitating selective bond formation in organic synthesis (Han-Xun Wei et al., 2004).

Synthesis of Heterocycles

Lechel et al. (2012) discovered the unexpected formation of iodo[1,3]dioxolo[4,5-c]pyridines during attempts to prepare functionalized 5-iodopyridine derivatives. This process, involving the reaction of 3-alkoxypyridin-4-ols with iodine under basic conditions, led to the formation of a 1,3-dioxolane ring. The formation of iodo[1,3]dioxolo[4,5-c]pyridines is explained by a radical process known as the Hofmann–Löffler–Freytag reaction. This finding highlights the role of iodine in the synthesis of complex heterocyclic structures (Tilman Lechel et al., 2012).

Fluorous Imines and Thioether Palladacycles

Rocaboy and Gladysz (2003) investigated the synthesis of fluorous imine and thioether palladacycles, which are used as precursors for highly active Heck and Suzuki catalysts. Their work demonstrates the adaptability of iodo-substituted compounds in catalysis, particularly in palladium-catalyzed cross-coupling reactions. The study indicates the potential for iodo aldehydes to be used in the development of novel catalytic systems (C. Rocaboy & J. Gladysz, 2003).

Iodine in Organic Synthesis

Togo and Iida (2006) reviewed the synthetic use of molecular iodine, highlighting its versatility as an oxidizing agent and its applications in introducing protecting groups, deprotection, iodocyclization, C-C bond formation, and the synthesis of heterocycles. This comprehensive overview underlines the broad utility of iodine in organic synthesis, which would extend to compounds like 3-Iodo-2,5,6-trimethoxyisonicotinaldehyde (H. Togo & Shinpei Iida, 2006).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It is also labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

3-iodo-2,5,6-trimethoxypyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO4/c1-13-7-5(4-12)6(10)8(14-2)11-9(7)15-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNXSIWIOKWLLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(N=C1OC)OC)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-2,5,6-trimethoxyisonicotinaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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